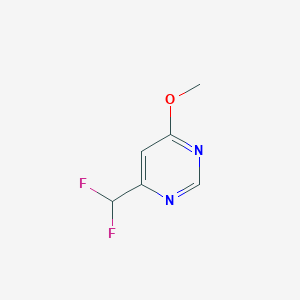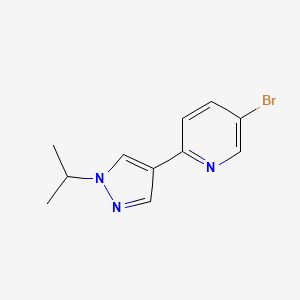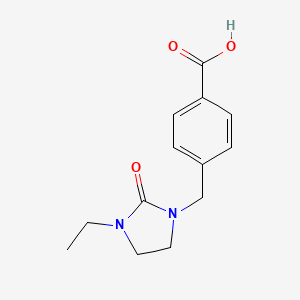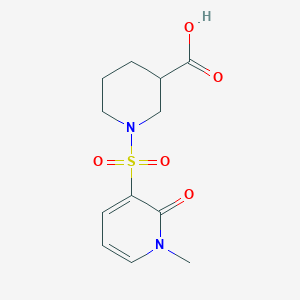
Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with bromine atoms and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate typically involves the bromination of a pyrrole derivative followed by esterification. One common method involves the reaction of 3,4-dibromo-2,5-dihydro-1H-pyrrole-2,5-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized pyrrole derivatives.
Scientific Research Applications
Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms and the ester group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate
Uniqueness
Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9Br2NO3 |
|---|---|
Molecular Weight |
326.97 g/mol |
IUPAC Name |
ethyl 2-(3,4-dibromo-5-oxo-2H-pyrrol-1-yl)acetate |
InChI |
InChI=1S/C8H9Br2NO3/c1-2-14-6(12)4-11-3-5(9)7(10)8(11)13/h2-4H2,1H3 |
InChI Key |
HIDLQFSEEDLHLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CC(=C(C1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


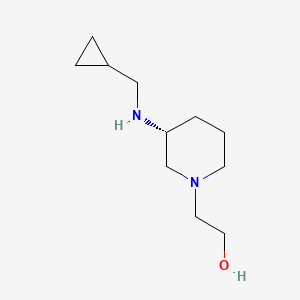
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11795203.png)

